molecular formula C9H13NO2 B13622236 (s)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol

(s)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol

Cat. No.: B13622236
M. Wt: 167.20 g/mol
InChI Key: RNLILSGLASWGSV-MRVPVSSYSA-N
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Description

(s)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring an amino group, a hydroxyl group, and a methyl group attached to a phenol ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenol.

    Reaction Steps:

    Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (s)-enantiomer.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(s)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phenol ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution may introduce various functional groups onto the phenol ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its chiral nature makes it useful in studying enzyme interactions and other biological processes.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (s)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    ®-2-(1-Amino-2-hydroxyethyl)-4-methylphenol: The enantiomer of the compound.

    2-(1-Amino-2-hydroxyethyl)-4-methylphenol: The racemic mixture.

    2-(1-Amino-2-hydroxyethyl)phenol: A compound without the methyl group.

Uniqueness

The unique combination of functional groups and the chiral center in (s)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol makes it distinct from other similar compounds. Its specific interactions and reactivity can lead to unique applications and properties.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-[(1S)-1-amino-2-hydroxyethyl]-4-methylphenol

InChI

InChI=1S/C9H13NO2/c1-6-2-3-9(12)7(4-6)8(10)5-11/h2-4,8,11-12H,5,10H2,1H3/t8-/m1/s1

InChI Key

RNLILSGLASWGSV-MRVPVSSYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)[C@@H](CO)N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CO)N

Origin of Product

United States

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